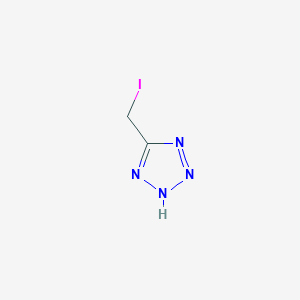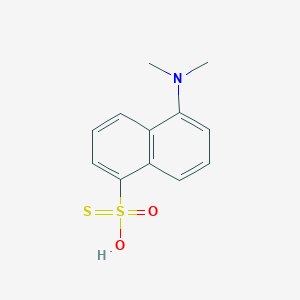
5-Dimethylamino-1-naphthalenethiosulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Dimethylamino-1-naphthalenethiosulfonate (DANTES) is a fluorescent probe that is widely used in biochemical and physiological studies. It is a synthetic compound that was first introduced in the 1990s and has since become an essential tool for researchers in various fields.
Mécanisme D'action
5-Dimethylamino-1-naphthalenethiosulfonate is a fluorescent probe that binds to thiol groups on proteins and other biomolecules. The binding of 5-Dimethylamino-1-naphthalenethiosulfonate results in a shift in the fluorescence emission spectrum, which can be used to monitor changes in protein conformation and activity.
Effets Biochimiques Et Physiologiques
5-Dimethylamino-1-naphthalenethiosulfonate has been shown to have minimal effects on the biochemical and physiological properties of the biomolecules it binds to. It has been used to label proteins in live cells without affecting their function or localization.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Dimethylamino-1-naphthalenethiosulfonate in lab experiments include its high sensitivity and specificity for thiol groups, its compatibility with live cell imaging, and its low toxicity. The limitations of using 5-Dimethylamino-1-naphthalenethiosulfonate include its limited photostability and the potential for nonspecific binding to other biomolecules.
Orientations Futures
There are several future directions for the use of 5-Dimethylamino-1-naphthalenethiosulfonate in scientific research. One potential application is in the development of new probes for specific biomolecules, such as reactive oxygen species and lipid signaling molecules. Another direction is in the development of new imaging techniques that combine 5-Dimethylamino-1-naphthalenethiosulfonate with other fluorescent probes to provide more detailed information about cellular processes. Finally, there is potential for the use of 5-Dimethylamino-1-naphthalenethiosulfonate in clinical applications, such as in the development of diagnostic tools for diseases that involve changes in protein conformation or activity.
Méthodes De Synthèse
The synthesis of 5-Dimethylamino-1-naphthalenethiosulfonate involves a reaction between 5-nitro-1-naphthalenethiol and dimethylamine. The reaction is catalyzed by a base such as sodium hydroxide and takes place in a solvent such as methanol. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
5-Dimethylamino-1-naphthalenethiosulfonate is used in a variety of scientific research applications, including fluorescence microscopy, flow cytometry, and protein labeling. It is commonly used in cell biology to study the localization and dynamics of proteins in live cells. 5-Dimethylamino-1-naphthalenethiosulfonate is also used in neuroscience to study the activity of neurons and the release of neurotransmitters.
Propriétés
Numéro CAS |
111076-74-5 |
|---|---|
Nom du produit |
5-Dimethylamino-1-naphthalenethiosulfonate |
Formule moléculaire |
C12H13NO2S2 |
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
5-hydroxysulfonothioyl-N,N-dimethylnaphthalen-1-amine |
InChI |
InChI=1S/C12H13NO2S2/c1-13(2)11-7-3-6-10-9(11)5-4-8-12(10)17(14,15)16/h3-8H,1-2H3,(H,14,15,16) |
Clé InChI |
LJPZZGIOJRRNBP-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=S)O |
SMILES canonique |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=S)O |
Autres numéros CAS |
111076-74-5 |
Synonymes |
5-dimethylamino-1-naphthalene thiosulfonate 5-dimethylamino-1-naphthalenethiosulfonate DANTS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



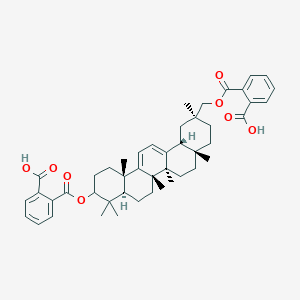
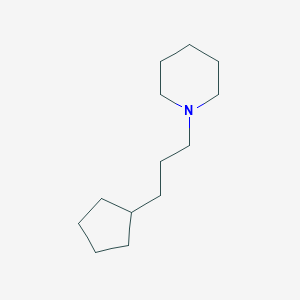
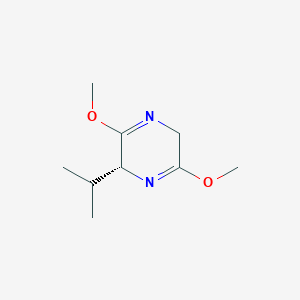
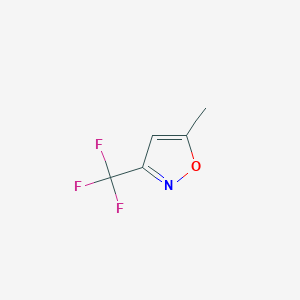

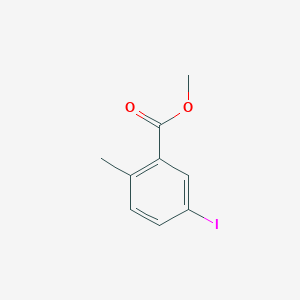
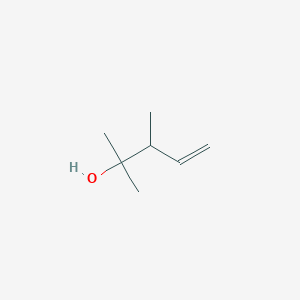
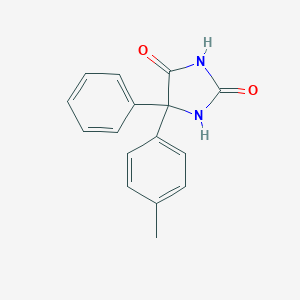
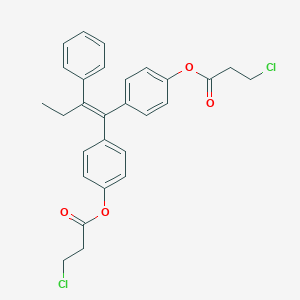
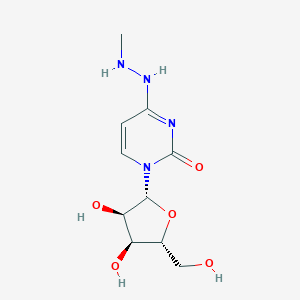
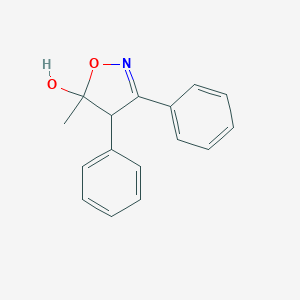
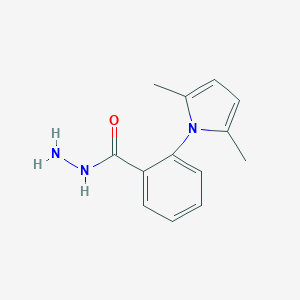
![Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carbonyl chloride](/img/structure/B26460.png)
